molecular formula C13H14N2O2 B2943664 (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 837378-68-4

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No.: B2943664
CAS No.: 837378-68-4
M. Wt: 230.267
InChI Key: QJGBCDCTUCRFQO-QINSGFPZSA-N
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Description

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    Methoxime: An oxime with applications in medicinal chemistry.

Uniqueness

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to its specific structural features, such as the methoxy group and the carbazole backbone. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oximes.

Properties

IUPAC Name

(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGBCDCTUCRFQO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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